1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid
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Overview
Description
1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid is an organic compound that belongs to the class of boronic acids. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The compound’s structure includes a pyrazole ring, a piperidine moiety, and a boronic acid functional group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid typically involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate to facilitate the formation of the boronic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with halides to form new carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include various substituted pyrazoles and piperidines.
Scientific Research Applications
1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid has several scientific research applications:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Industry: The compound serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, forming a palladium-boron complex that facilitates the formation of new carbon-carbon bonds . This mechanism is crucial for the synthesis of various organic compounds, including pharmaceuticals and materials.
Comparison with Similar Compounds
1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid can be compared with other boronic acids and esters, such as:
1-Methyl-1H-pyrazole-4-boronic acid: Similar in structure but lacks the piperidine moiety.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a Boc-protected pyrazole ring and a pinacol ester group.
1-Methyl-4-pyrazoleboronic acid pinacol ester: Another derivative with a pinacol ester group. The uniqueness of this compound lies in its combination of the piperidine and pyrazole rings with the boronic acid group, making it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C10H18BN3O2 |
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Molecular Weight |
223.08 g/mol |
IUPAC Name |
[1-[(1-methylpiperidin-4-yl)methyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H18BN3O2/c1-13-4-2-9(3-5-13)7-14-8-10(6-12-14)11(15)16/h6,8-9,15-16H,2-5,7H2,1H3 |
InChI Key |
KJASLHXCLGRRIG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)CC2CCN(CC2)C)(O)O |
Origin of Product |
United States |
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